molecular formula C22H20FNO B286540 N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide

Cat. No. B286540
M. Wt: 333.4 g/mol
InChI Key: DZHYWUBYHXDDLW-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide acts as a competitive inhibitor of GlyT1, binding to the substrate-binding site and preventing the uptake of glycine into the presynaptic terminal. This results in an increase in extracellular glycine levels, which can enhance NMDA receptor-mediated neurotransmission and modulate synaptic plasticity.
Biochemical and Physiological Effects:
N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide has been shown to increase glycine levels in the brain, leading to enhanced NMDA receptor-mediated neurotransmission and improved cognitive function in animal models. It has also been found to have potential anti-cancer effects, inhibiting the growth and proliferation of cancer cells through the modulation of glycine metabolism.

Advantages and Limitations for Lab Experiments

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide has several advantages for lab experiments, including its potency as a GlyT1 inhibitor, its selectivity for GlyT1 over other glycine transporters, and its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that need to be considered.

Future Directions

There are several future directions for research involving N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide, including the investigation of its potential as a therapeutic agent for neurological disorders such as schizophrenia and depression, the development of more potent and selective GlyT1 inhibitors based on the N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide scaffold, and the exploration of its anti-cancer effects in vivo. Additionally, the role of GlyT1 in other physiological processes, such as pain modulation and immune function, could be further elucidated using N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide as a tool.

Synthesis Methods

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide can be synthesized through a multistep synthesis process involving the reaction of 4-fluorobenzaldehyde with 2,5-dimethylphenylmagnesium bromide, followed by the reaction with benzyl chloride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide has been found to have potential applications in various research fields, including neuroscience, pharmacology, and cancer research. It has been shown to act as a potent inhibitor of the glycine transporter GlyT1, which plays a crucial role in the regulation of glycine levels in the brain. N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide has been used to investigate the role of GlyT1 in synaptic transmission and plasticity, as well as its potential as a therapeutic target in neurological disorders such as schizophrenia and depression.

properties

Molecular Formula

C22H20FNO

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)-phenylmethyl]-4-fluorobenzamide

InChI

InChI=1S/C22H20FNO/c1-15-8-9-16(2)20(14-15)21(17-6-4-3-5-7-17)24-22(25)18-10-12-19(23)13-11-18/h3-14,21H,1-2H3,(H,24,25)

InChI Key

DZHYWUBYHXDDLW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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